1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
Description
1-(Benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole moiety linked to an azetidine ring, which is further substituted with a pyridin-3-ylmethyl carboxamide group. The benzo[d]thiazol-2-yl group is a common pharmacophore in medicinal chemistry, often associated with antimicrobial, antitumor, and enzyme-inhibitory activities . The pyridin-3-ylmethyl substituent may improve solubility and facilitate hydrogen bonding interactions.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16(19-9-12-4-3-7-18-8-12)13-10-21(11-13)17-20-14-5-1-2-6-15(14)23-17/h1-8,13H,9-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPLYMBRXDTESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide typically involves multiple steps, starting with the formation of the benzothiazole core This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anti-tubercular, or anti-Parkinsonian agent.
Industry: The compound's unique structure makes it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The azetidine core distinguishes this compound from cyclopropane-containing analogs (e.g., compounds 92–94 in ). For example, cyclopropane derivatives like 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-chlorophenyl)thiazol-2-yl)cyclopropane-1-carboxamide (93) exhibit moderate synthesis yields (16%) , whereas azetidine-based compounds (e.g., compound 5b in ) achieve higher yields (24%), suggesting more favorable synthetic routes for azetidine systems .
Substituent Effects on Bioactivity
- Pyridin-3-ylmethyl vs. Pyridin-3-yl : The target compound’s pyridin-3-ylmethyl group enhances lipophilicity compared to the pyridin-3-yl substituent in compound 94 (), which may balance solubility and membrane permeability.
- Benzo[d]thiazol-2-yl vs. Benzo[d][1,3]dioxol-5-yl : The benzo[d]thiazole moiety (present in the target compound and ’s patent compound ) is associated with antimicrobial activity, whereas benzo[d][1,3]dioxol-5-yl groups (in compounds 92–94) are often linked to antioxidant or anti-inflammatory effects .
Physicochemical and Pharmacokinetic Properties
Using the VolSurf model (), the target compound’s BBB permeation can be hypothesized:
- The azetidine core and pyridin-3-ylmethyl group likely confer moderate hydrophilicity, resulting in lower BBB permeation compared to more lipophilic analogs like 5b (), which may penetrate the CNS more effectively .
- In contrast, the patent compound’s benzimidazol and chromen-3-yl groups increase molecular weight and polar surface area, further reducing BBB penetration .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
The compound 1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a benzo[d]thiazole moiety, which is known for its diverse biological activities, combined with a pyridine group that enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Weight | 272.33 g/mol |
| LogP | 2.5 |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
Antitumor Activity
Recent studies have indicated that compounds containing benzo[d]thiazole and pyridine derivatives exhibit significant antitumor activity. For instance, a study demonstrated that similar compounds effectively inhibited the growth of various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Activity
The antimicrobial properties of related thiazole compounds have been documented extensively. For example, a synthesized benzimidazole-thiazole derivative showed moderate antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli, indicating that structural modifications in thiazole derivatives can enhance their efficacy against bacterial strains .
Neuroprotective Effects
Research has also explored the neuroprotective effects of thiazole-containing compounds. One study highlighted the anticonvulsant properties of thiazole derivatives, suggesting that they could be beneficial in treating epilepsy by modulating neurotransmitter systems .
The biological activity of This compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit enzymes involved in cancer progression, such as Indoleamine 2,3-dioxygenase (IDO1), leading to reduced tumor growth .
- Apoptosis Induction: The activation of apoptotic pathways through caspases has been observed in cancer cells treated with thiazole derivatives .
- Cell Cycle Arrest: Some studies suggest that these compounds can cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
Case Study 1: Antitumor Efficacy
In a recent study involving various benzo[d]thiazole derivatives, researchers observed that one compound significantly reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis. The results indicated a promising lead for further development into anticancer therapeutics.
Case Study 2: Antimicrobial Synergy
A combination study involving a thiazole derivative and ciprofloxacin demonstrated enhanced antimicrobial activity against resistant strains of bacteria. The compound exhibited synergistic effects, suggesting potential for use in combination therapies .
Q & A
What are the recommended synthetic routes for 1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide?
Level: Basic
Methodological Answer:
The compound can be synthesized via coupling reactions between substituted 2-aminobenzothiazoles and functionalized azetidine-carboxamide intermediates. For example:
- Step 1: React 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux to form thiourea intermediates .
- Step 2: Cyclize the thiourea derivatives using acid catalysts (e.g., HCl) to yield oxadiazinane or triazinane heterocycles, optimizing reaction time and solvent polarity for selectivity .
- Alternative Route: Couple 2-amino benzothiazoles with N-phenyl anthranilic acid derivatives, followed by alkylation with piperidine/morpholine-containing reagents to introduce pyridin-3-ylmethyl groups .
How can spectroscopic methods validate the structure of this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm proton environments (e.g., pyridine methylene protons at δ 4.2–4.5 ppm) and carbon types (e.g., azetidine carbonyl carbons at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Verify the molecular ion peak (e.g., [M+H]) with <5 ppm mass accuracy .
- Infrared (IR) Spectroscopy: Identify characteristic stretches (e.g., C=O at ~1650 cm, benzothiazole C=N at ~1600 cm) .
What experimental designs are used to assess its enzyme inhibitory activity?
Level: Advanced
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., casein kinase 1δ) or amyloid-binding alcohol dehydrogenase (ABAD) based on structural analogs showing dual inhibition .
- Assay Setup:
- Control Strategy: Include positive controls (e.g., IC261 for CK1δ) and validate selectivity via kinase profiling panels .
How to optimize anti-inflammatory activity through structural modifications?
Level: Advanced
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis:
- Biological Testing:
How can computational methods predict multi-target effects?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to CK1δ (PDB: 5LQ3) and ABAD (PDB: 4PFO), prioritizing residues with high Gibbs free energy contributions .
- Machine Learning: Train QSAR models on datasets of benzothiazole derivatives to predict off-target interactions (e.g., COX-2 inhibition) .
- Network Pharmacology: Map compound-target-pathway networks using STRING or KEGG to identify synergistic/antagonistic effects in neurodegenerative or inflammatory pathways .
What strategies address contradictory pharmacological data (e.g., neuroprotection vs. anti-inflammatory effects)?
Level: Advanced
Methodological Answer:
- Mechanistic Deconvolution: Perform transcriptomics (RNA-seq) on treated cell lines to distinguish pathway-specific responses (e.g., NF-κB vs. Nrf2 modulation) .
- Dose-Response Studies: Identify concentration ranges where CK1δ inhibition dominates (low nM) versus off-target anti-inflammatory effects (µM) .
- In Vivo Validation: Use transgenic models (e.g., CK1δ-knockout mice) to isolate target-specific phenotypes .
How to design stability studies for this compound under physiological conditions?
Level: Advanced
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC-MS at 0, 6, 12, and 24 hours .
- Plasma Stability: Use rat/human plasma to assess esterase-mediated hydrolysis of the azetidine carboxamide group .
- Light/Oxidation Sensitivity: Expose to UV light (254 nm) or HO, tracking photodegradation products with LC-QTOF .
What analytical techniques quantify its cellular uptake and subcellular localization?
Level: Advanced
Methodological Answer:
- Fluorescent Tagging: Synthesize a BODIPY-conjugated analog for live-cell imaging (e.g., confocal microscopy in HeLa cells) .
- LC-MS/MS Quantitation: Lyse cells, extract compound with acetonitrile, and quantify using a triple-quadrupole MS with deuterated internal standards .
- Subcellular Fractionation: Isolate mitochondria/cytosol via differential centrifugation, validating purity with COX IV/LDH assays .
How to evaluate its potential as a kinase inhibitor in high-throughput screening (HTS)?
Level: Advanced
Methodological Answer:
- HTS Platform: Use a luminescent ADP-Glo™ kinase assay with CK1δ enzyme, testing compound libraries at 10 µM .
- Counter-Screening: Exclude promiscuous inhibitors via a Redox/GST-tagged kinase panel .
- Data Analysis: Apply Z’-factor (>0.5) and signal-to-background (>3:1) criteria to identify hits .
What are the best practices for synthesizing derivatives with improved blood-brain barrier (BBB) penetration?
Level: Advanced
Methodological Answer:
- Property Optimization: Reduce molecular weight (<450 Da) and polar surface area (<90 Ų) while maintaining cLogP 2–5 .
- Prodrug Design: Introduce esterase-cleavable groups (e.g., pivaloyloxymethyl) on the azetidine carboxamide .
- In Silico BBB Prediction: Use ADMET Predictor or BBBscore to prioritize candidates before in vivo testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
